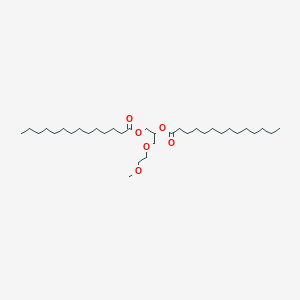
mPEG-Dimyristoyl glycérol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMG-PEG 2000, également connu sous le nom de 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000, est un lipide PEGylé largement utilisé dans diverses applications biomédicales. Il est un ingrédient essentiel des vaccins et des thérapies, y compris les vaccins ARNm contre la COVID-19. Ce composé est couramment inclus dans les formulations de liposomes, de nanoparticules lipidiques, de transporteurs lipidiques nanostructurés et de systèmes de délivrance de médicaments à base de nanolipides in vitro et in vivo connexes .
Applications De Recherche Scientifique
DMG-PEG 2000 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
mPEG-Dimyristoyl glycerol, also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol or DMG-PEG 2000, is primarily targeted towards the formation of lipid nanoparticles . These lipid nanoparticles are used in mRNA vaccines . The compound plays a pivotal role in vesicle formulation by preventing aggregation from peptide addition, which ensures stable and functional vesicles .
Mode of Action
The mode of action of mPEG-Dimyristoyl glycerol involves the formation of a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion . This allows for increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract . It is used to manufacture lipid nanoparticles that are used in mRNA vaccines .
Biochemical Pathways
mPEG-Dimyristoyl glycerol affects the biochemical pathways involved in the delivery of mRNA vaccines . It forms part of the drug delivery system for mRNA vaccines . The compound is instrumental in the preparation and formation of giant vesicles, enabling researchers to explore cellular processes and membrane dynamics precisely and accurately .
Pharmacokinetics
In terms of pharmacokinetics, mPEG-Dimyristoyl glycerol enhances the stability and efficacy of lipid nanoparticle formulations . This facilitates advanced drug delivery systems . The compound reduces non-specific interactions with plasma proteins, opsonization, and aggregation in vivo, extending circulation time and increasing bioavailability and delivery of payloads .
Result of Action
The result of the action of mPEG-Dimyristoyl glycerol is the successful delivery of mRNA vaccines . The compound’s shorter chain allows for rapid dissociation while achieving in vivo escape, countering the failure of “endosomal escape” caused by PEGylation .
Action Environment
The action of mPEG-Dimyristoyl glycerol is influenced by environmental factors. The compound’s action, efficacy, and stability are enhanced in the environment of the blood or gastrointestinal tract due to its ability to form a micelle with a hydrophobic core and a hydrophilic outer portion .
Méthodes De Préparation
DMG-PEG 2000 est synthétisé par la PEGylation du diglycéride de myristoyle. La préparation implique la dissolution de DMG-PEG 2000 dans un solvant tel que le DMSO, l'éthanol, l'eau (avec sonication) ou le chloroforme. Une fois dissous, le mélange peut être stocké à -20°C pendant un mois au maximum . Les méthodes de production industrielle impliquent souvent un mélange microfluidique à haut débit, ce qui garantit une faible polydispersité et une efficacité d'encapsulation élevée .
Analyse Des Réactions Chimiques
DMG-PEG 2000 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont moins fréquentes pour DMG-PEG 2000 en raison de sa structure stable.
Réactifs et conditions courantes : Des réactifs comme le DMSO, l'éthanol et le chloroforme sont couramment utilisés pour dissoudre DMG-PEG 2000.
Applications de la recherche scientifique
DMG-PEG 2000 a un large éventail d'applications de recherche scientifique :
Biologie : Facilite la délivrance de vaccins à base d'ARN ou de thérapies ARNm.
Médecine : Essentiel dans le développement de vaccins ARNm, tels que le vaccin Moderna contre la COVID-19.
Mécanisme d'action
DMG-PEG 2000 exerce ses effets en formant des nanoparticules lipidiques qui encapsulent des agents thérapeutiques. La PEGylation réduit les interactions non spécifiques avec les protéines plasmatiques, l'opsonisation et l'agrégation in vivo, prolongeant le temps de circulation et augmentant la biodisponibilité et la délivrance des charges utiles . Le conjugué lipide PEG diminue la taille des nanoparticules lipidiques, protège les nanoparticules d'une élimination rapide par le système réticulo-endothélial, stabilise les nanoparticules par répulsion stérique et empêche l'adsorption des protéines .
Comparaison Avec Des Composés Similaires
DMG-PEG 2000 est comparé à d'autres lipides PEGylés tels que :
Distearoylphosphatidylcholine (DSPC) : Utilisé dans les nanoparticules lipidiques pour les vaccins ARNm.
SM-102 : Autre lipide PEGylé utilisé dans les formulations de vaccins ARNm.
Cholestérol : Améliore la stabilité des nanoparticules lipidiques et favorise la fusion membranaire.
DMG-PEG 2000 est unique en raison de sa structure spécifique qui permet une encapsulation et une délivrance efficaces des agents thérapeutiques, ce qui en fait un composant essentiel des systèmes modernes d'administration de médicaments .
Propriétés
IUPAC Name |
[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWVUFYXOOASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160743-62-4 |
Source


|
| Record name | PEG-DMG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160743-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
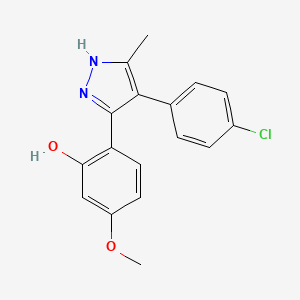
![2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide](/img/structure/B2470119.png)
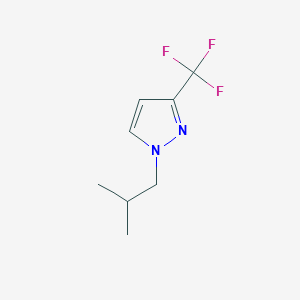
![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)
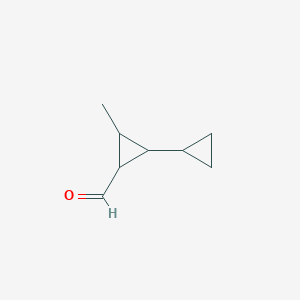
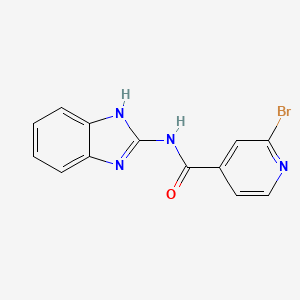
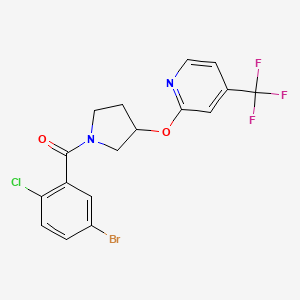

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide](/img/structure/B2470130.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
